Cas no 4042-30-2 (2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone)
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative characterized by its cyclohexyl substituent at the 3-position and a hydroxyl group at the 2-position. This compound exhibits notable stability and redox activity, making it suitable for applications in organic synthesis, particularly as an intermediate in the preparation of biologically active molecules. Its quinoid structure allows for participation in electron-transfer processes, while the cyclohexyl group enhances lipophilicity, improving solubility in nonpolar solvents. The product is typically utilized in research settings for studying quinone-based reactions or as a precursor in medicinal chemistry. Careful handling is advised due to its potential reactivity under certain conditions.
4042-30-2 structure
Product Name:2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone
CAS No:4042-30-2
MF:C16H16O3
MW:256.296444892883
CID:858228
Update Time:2025-06-08
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone Chemical and Physical Properties
Names and Identifiers
-
- parvaquone
- Parvaquone [INN:BAN]
- NSC 278
- Parvaquona
- Parvaquona [Spanish]
- Parvaquonum
- Parvaquonum [Latin]
- UNII-A2BH18685W
- 1,4-Naphthalenedione, 2-cyclohexyl-3-hydroxy-
- 2-Cyclohexyl-3-hydroxy-1,4-naphthoquinone
- 3-cyclohexyl-4-hydroxynaphthalene-1,2-dione
- 1,4-Naphthalenedione,2-cyclohexyl-3-hydroxy
- 2-Cyclohexyl-3-hydroxy-[1,4]naphthochinon
- 2-cyclohexyl-3-hydroxynaphthalene-1,4-dione
- 2-cyclohexyl-3-hydroxynaphtho-1,4-quinone
- 2-hydroxy-3-cyclohexyl-1,4-naphthoquinone
- EINECS 223-734-5
- Parvexon
- Wellcome 993C
- 2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone
-
- Inchi: 1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2
- InChI Key: XBGHCDVBZZNDBY-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=CC=2C(C(C=1C1CCCCC1)=O)=O
Computed Properties
- Exact Mass: 256.11000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 1000
- XLogP3: 3.4
Experimental Properties
- Density: 1.310
- Melting Point: 135-136°
- PSA: 54.37000
- LogP: 3.45800
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H953980-1g |
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone |
4042-30-2 | 1g |
$ 50.00 | 2022-06-04 | ||
| TRC | H953980-5g |
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone |
4042-30-2 | 5g |
$ 115.00 | 2022-06-04 | ||
| TRC | H953980-10g |
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone |
4042-30-2 | 10g |
$ 185.00 | 2022-06-04 | ||
| A2B Chem LLC | AF57196-5g |
Parvaquone |
4042-30-2 | 95% | 5g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AF57196-10g |
Parvaquone |
4042-30-2 | 10g |
$257.00 | 2023-12-30 | ||
| A2B Chem LLC | AF57196-25g |
Parvaquone |
4042-30-2 | 95% | 25g |
$608.00 | 2024-04-20 | |
| A2B Chem LLC | AF57196-1g |
Parvaquone |
4042-30-2 | 95% | 1g |
$63.00 | 2024-04-20 |
2-Hydroxy-3-cyclohexyl-1,4-naphthoquinone Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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